N-benzyl-1-[(4-fluorophenyl)methyl]-2-oxo-N-(2-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Description
This compound is a complex organic molecule with several functional groups. It contains a naphthyridine core, which is a nitrogen-containing heterocyclic structure often found in pharmaceuticals and other biologically active compounds . The molecule also has a benzyl group, a fluorophenyl group, and a phenylethyl group, which could potentially influence its physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The naphthyridine core provides a rigid, planar structure that could participate in pi-stacking interactions. The presence of a fluorine atom could introduce interesting electronic effects, as fluorine is highly electronegative .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar groups like the carbonyl and amide groups. Its melting and boiling points would depend on factors like molecular weight and intermolecular forces .Mechanism of Action
Target of Action
It is suggested that the compound may interact with opioid receptors, given its structural similarity to fentanyl analogs .
Mode of Action
It is hypothesized that, like other fentanyl analogs, it may bind to opioid receptors and modulate their activity . This interaction could potentially lead to changes in cellular signaling and function.
Biochemical Pathways
Based on its structural similarity to fentanyl analogs, it can be anticipated that its metabolism generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Result of Action
Based on its structural similarity to fentanyl analogs, it may have a high potential for producing addiction and severe adverse effects, including coma and death .
Future Directions
Properties
IUPAC Name |
N-benzyl-1-[(4-fluorophenyl)methyl]-2-oxo-N-(2-phenylethyl)-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26FN3O2/c32-27-15-13-25(14-16-27)22-35-29-26(12-7-18-33-29)20-28(31(35)37)30(36)34(21-24-10-5-2-6-11-24)19-17-23-8-3-1-4-9-23/h1-16,18,20H,17,19,21-22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMZFBWOYVOEMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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